molecular formula C5H9Br B6153643 1-bromo-3-methylcyclobutane, Mixture of diastereomers CAS No. 1698308-65-4

1-bromo-3-methylcyclobutane, Mixture of diastereomers

Cat. No.: B6153643
CAS No.: 1698308-65-4
M. Wt: 149.03 g/mol
InChI Key: DMOUTVAELOBPGU-UHFFFAOYSA-N
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Description

1-bromo-3-methylcyclobutane, mixture of diastereomers, is an organic compound that belongs to the class of halogenated cyclobutanes. This compound features a cyclobutane ring substituted with a bromine atom and a methyl group at the first and third positions, respectively. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which differ in the spatial arrangement of their atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-methylcyclobutane can be synthesized through various methods. One common approach involves the bromination of 3-methylcyclobutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the bromine atom is added to the cyclobutane ring.

Industrial Production Methods

In an industrial setting, the production of 1-bromo-3-methylcyclobutane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired diastereomers. Purification techniques such as distillation or chromatography are employed to separate the diastereomers and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-methylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: 3-methylcyclobutanol, 3-methylcyclobutanenitrile, or 3-methylcyclobutylamine.

    Elimination: 3-methylcyclobutene.

    Oxidation: 3-methylcyclobutanecarboxylic acid.

Scientific Research Applications

1-bromo-3-methylcyclobutane is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: In the design and fabrication of novel materials with specific properties.

    Chemical Biology: As a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-bromo-3-methylcyclobutane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of an alkene.

Comparison with Similar Compounds

1-bromo-3-methylcyclobutane can be compared with other halogenated cyclobutanes, such as:

    1-chloro-3-methylcyclobutane: Similar structure but with a chlorine atom instead of bromine.

    1-bromo-2-methylcyclobutane: Bromine and methyl groups are positioned differently on the cyclobutane ring.

    1-bromo-3-ethylcyclobutane: An ethyl group replaces the methyl group.

The uniqueness of 1-bromo-3-methylcyclobutane lies in its specific substitution pattern and the presence of diastereomers, which can influence its reactivity and applications.

Properties

CAS No.

1698308-65-4

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

1-bromo-3-methylcyclobutane

InChI

InChI=1S/C5H9Br/c1-4-2-5(6)3-4/h4-5H,2-3H2,1H3

InChI Key

DMOUTVAELOBPGU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)Br

Purity

95

Origin of Product

United States

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